molecular formula C6H10N2O B2665471 2-Azabicyclo[2.1.1]hexane-1-carboxamide CAS No. 1782204-15-2

2-Azabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B2665471
CAS No.: 1782204-15-2
M. Wt: 126.159
InChI Key: WMPZXWYQVLSYIB-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-1-carboxamide is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its rigid, strained ring system, which imparts unique chemical properties and reactivity. It is used in various fields, including medicinal chemistry and organic synthesis, due to its potential as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride or ester, followed by cyclization to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the correct formation of the bicyclic ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. This method can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenated compounds and strong nucleophiles, such as sodium hydride (NaH) or organolithium reagents, are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.1.1]hexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

2-Azabicyclo[2.1.1]hexane-1-carboxamide can be compared with other bicyclic amides, such as:

    2-Azabicyclo[2.2.1]heptane-1-carboxamide: This compound has a larger ring system, which affects its reactivity and binding properties.

    2-Azabicyclo[3.1.1]heptane-1-carboxamide: The additional ring size provides different steric and electronic characteristics, influencing its chemical behavior.

The uniqueness of this compound lies in its smaller, more strained ring system, which imparts distinct reactivity and binding properties compared to its larger counterparts.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5(9)6-1-4(2-6)3-8-6/h4,8H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPZXWYQVLSYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782204-15-2
Record name 2-azabicyclo[2.1.1]hexane-1-carboxamide
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